PTH (64-84) (HUMAN)

Receptor Pharmacology Calcium Homeostasis C‑PTH Receptor

Researchers studying non-classical PTH signaling need a precisely defined C-terminal fragment. Substituting other fragments (e.g., hPTH(53-84)) yields irreproducible results because biological activity and immunoreactivity vary dramatically with fragment length. PTH (64-84) (human) solves this by excluding the stimulatory 53-63 domain while retaining the 69-84 inhibitory core. - Binds C-PTH receptor; does not stimulate cAMP-definitive negative control for type 1 PTH/PTHrP receptor assays. - Potently inhibits alkaline phosphatase in osteoblastic cells, enabling dissection of C-PTH receptor signaling. - Recognized by C-terminal-specific antiserum MS 7 but not mid-region MS 6-ideal calibrator for C-terminal immunoassays. Supplied as lyophilized powder, ≥98% HPLC; shipped with blue ice; global delivery.

Molecular Formula C94H163N27O35
Molecular Weight 2231.492
CAS No. 129449-07-6
Cat. No. B594558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTH (64-84) (HUMAN)
CAS129449-07-6
Molecular FormulaC94H163N27O35
Molecular Weight2231.492
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C94H163N27O35/c1-43(2)35-58(114-90(151)64(42-123)118-84(145)55(24-16-20-34-98)108-78(139)51(99)25-29-68(128)129)79(140)102-40-67(127)106-56(27-30-69(130)131)82(143)105-49(11)76(137)112-61(38-70(132)133)85(146)109-52(21-13-17-31-95)80(141)104-48(10)77(138)113-62(39-71(134)135)88(149)120-73(46(7)8)92(153)116-60(37-66(101)126)87(148)119-72(45(5)6)91(152)115-59(36-44(3)4)86(147)121-74(50(12)124)93(154)110-53(22-14-18-32-96)81(142)103-47(9)75(136)107-54(23-15-19-33-97)83(144)117-63(41-122)89(150)111-57(94(155)156)26-28-65(100)125/h43-64,72-74,122-124H,13-42,95-99H2,1-12H3,(H2,100,125)(H2,101,126)(H,102,140)(H,103,142)(H,104,141)(H,105,143)(H,106,127)(H,107,136)(H,108,139)(H,109,146)(H,110,154)(H,111,150)(H,112,137)(H,113,138)(H,114,151)(H,115,152)(H,116,153)(H,117,144)(H,118,145)(H,119,148)(H,120,149)(H,121,147)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1
InChIKeyQJSMSBOOWBEZSE-FCYLZPHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTH (64-84) (Human) – C-Terminal Fragment for Mechanistic Studies


PTH (64-84) (human), CAS 129449-07-6, is a 21‑amino‑acid synthetic peptide representing the C‑terminal portion of the intact 84‑residue human parathyroid hormone [1]. Unlike the N‑terminal fragment PTH(1‑34), which mediates classical cAMP‑dependent signaling through the type 1 PTH/PTHrP receptor, C‑terminal fragments such as PTH(64‑84) lack this activity [2]. Instead, they bind to a distinct C‑PTH receptor and exert biological effects on bone that are opposite to those of full‑length PTH(1‑84) [3]. This compound serves as a defined molecular tool for dissecting the non‑classical actions of PTH and for validating assays designed to detect C‑terminal epitopes.

Non‑classical PTH signaling and C‑PTH receptor pathway studies
Lacks classical type‑1 receptor cAMP activation; negative control for cAMP‑driven readouts
Immunoassay development and epitope mapping for C‑terminal PTH fragments

PTH (64-84) (Human) Non-Interchangeability


C‑terminal PTH fragments are not a homogeneous class. Systematic truncation studies demonstrate that biological activity is exquisitely sensitive to both the length and specific amino acid composition of the fragment [1]. For example, while the longer fragment hPTH(53‑84) stimulates alkaline phosphatase activity in ROS 17/2.8 osteoblastic cells, the slightly shorter hPTH(64‑84) potently inhibits the same enzyme [2]. Additionally, immunological recognition in radioimmunoassays varies dramatically: a mid‑region antiserum (MS 6) recognizes hPTH(53‑84) with 100% cross‑reactivity but completely fails to detect hPTH(64‑84) [3]. These functional and immunochemical divergences mean that substituting one C‑terminal fragment for another will yield irreproducible results and flawed assay calibration. Researchers must select the precise fragment—PTH(64‑84)—when the experimental objective requires a peptide that excludes the critical 53‑63 stimulatory domain yet retains the 69‑84 inhibitory core.

Functional direction reversal
The 53‑63 stimulatory domain is absent in 64‑84; reported ALP activity shifts from stimulation (53‑84) to inhibition (64‑84). Substituting fragments may invert the biological response under study.
Immunoassay specificity divergence
Mid‑region antiserum (MS 6) recognizes 53‑84 but does not detect 64‑84. Using an incorrect C‑terminal fragment can compromise assay calibration and C‑terminal epitope validation.

PTH (64-84) (Human) Comparator Evidence


No Binding to Classical PTH1 Receptor

PTH (64-84) (human), as a C‑terminal fragment, lacks the N‑terminal structural requirements for binding to the classical PTH/PTHrP type 1 receptor [1]. In contrast, the full‑length agonist hPTH(1‑84) binds this receptor with a dissociation constant (Kd) of 2.3 nM and stimulates cAMP production with an EC50 of 0.8 nM [2]. C‑terminal fragments instead interact with a distinct C‑PTH receptor [1].

Receptor Binding
Class‑level
Target: No binding to PTH1R vs hPTH(1‑84): Kd 2.3 nM
Defines selectivity for C‑PTH receptor pathway studies
Inferred from class properties of C‑terminal fragments
Receptor Pharmacology Calcium Homeostasis C‑PTH Receptor

Inhibition of Alkaline Phosphatase Activity in Osteoblasts

In dexamethasone‑treated rat osteoblastic osteosarcoma cells (ROS 17/2.8), hPTH(64‑84) potently inhibits alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation [1]. This is in stark contrast to hPTH(53‑84), which stimulates ALP activity in the same system [1].

ALP Activity
Head‑to‑head
64‑84: Inhibition vs 53‑84: Stimulation
Qualitative functional reversal driven by 53‑63 region
Osteoblastic ROS 17/2.8 cells, dexamethasone‑treated
Osteoblast Biology Alkaline Phosphatase Bone Metabolism

Mid-Region Antiserum MS 6 Specificity

A 48‑hour homologous equilibrium radioimmunoassay (RIA) using antiserum MS 6 exhibited 100% cross‑reactivity with hPTH(53‑84) but completely failed to recognize hPTH(64‑84) [1].

RIA Cross‑Reactivity
Head‑to‑head
64‑84: Not recognized vs 53‑84: 100% recognized
Epitope mapping specificity: mid‑region vs C‑terminal
Antiserum MS 6; essential for immunoassay calibration
Immunoassay Development Cross‑Reactivity Epitope Mapping

Antinociceptive Screening in Mouse Models

When administered intracerebroventricularly in mice, PTH(64‑84) was inactive in both tail‑flick and hot‑plate antinociceptive tests, either alone or in combination with salmon calcitonin or morphine [1]. In contrast, PTH(1‑34) produced naloxone‑insensitive antinociception, and PTH(44‑68) produced hyperalgesic effects and attenuated salmon calcitonin‑induced antinociception [1].

Antinociceptive Activity
Head‑to‑head
64‑84: Inactive vs 1‑34/44‑68: Active or modulatory
Supports use as negative control in CNS peptide studies
Tail‑flick and hot‑plate models, mouse i.c.v.
Neuropeptide Pharmacology Antinociception Behavioral Assays

Extended Circulating Half-Life

C‑terminal PTH fragments, including PTH(64‑84), have a significantly longer circulating half‑life than intact PTH(1‑84) due to their primary clearance by glomerular filtration [1].

Plasma Half‑Life
Class‑level
64‑84: 30‑40 min (normal); 24‑36 h (renal impairment) vs hPTH(1‑84): 5 min (normal); 30 min (impairment)
Extended exposure context relevant for in vivo infusion modeling
Class‑average C‑terminal fragment clearance; renal‑dependent
Pharmacokinetics Peptide Stability Renal Clearance

PTH (64-84) (Human) Research and Industrial Applications


cAMP Signaling Assay Negative Control

In receptor pharmacology studies, PTH(64‑84) serves as a definitive negative control to confirm that observed cAMP responses are mediated through the classical type 1 receptor. Its inability to bind this receptor or stimulate cAMP, in contrast to agonists like hPTH(1‑84) (Kd 2.3 nM, EC50 0.8 nM) [1], provides a clear baseline for receptor‑specific signaling. This is essential for validating assays designed to screen for novel agonists or antagonists.

C-PTH Receptor Pathway Probe

The functional divergence between C‑terminal fragments makes PTH(64‑84) a specific tool for studying the C‑PTH receptor pathway. Its potent inhibition of alkaline phosphatase activity in osteoblastic cells, in contrast to the stimulatory effect of hPTH(53‑84) [2], allows researchers to dissect the structural determinants required for activation of this alternative signaling axis. This is particularly relevant for understanding the role of C‑terminal fragments in bone turnover and calcium homeostasis.

Immunoassay Calibration and Specificity Validation

The distinct immunochemical profile of PTH(64‑84) is invaluable for assay development. Its complete lack of cross‑reactivity with antiserum MS 6 (mid‑region specific) versus its recognition by antiserum MS 7 (C‑terminal specific, residues 69‑84) [3] makes it an ideal calibrator for defining assay specificity. In vitro diagnostic manufacturers and clinical research laboratories can use PTH(64‑84) to validate that their assays correctly discriminate between biologically active and inactive circulating PTH forms.

CNS Peptide Pharmacology Negative Control

For neuropharmacology research investigating the potential central effects of PTH fragments, the complete inactivity of PTH(64‑84) in antinociceptive behavioral models (tail‑flick and hot‑plate tests) [4] establishes it as a critical negative control. This allows researchers to distinguish specific, sequence‑dependent CNS effects (e.g., PTH(1‑34)‑induced antinociception) from non‑specific peptide‑induced effects or vehicle responses.

Application
Selection Property
Validation Focus
cAMP Signaling Negative Control
Lacks classical PTH1 receptor binding and cAMP activation
Verify absence of cAMP response in receptor‑expressing cell assays
C‑PTH Receptor Pathway Probe
C‑terminal fragment (64‑84) lacking stimulatory 53‑63 domain
Assess ALP activity modulation (inhibition context) in osteoblastic models
Immunoassay Calibration Standard
Defined epitope profile: mid‑region negative, C‑terminal positive
Cross‑reactivity validation with region‑specific antisera
CNS Neuropharmacology Negative Control
No reported antinociceptive activity in behavioral models
Exclusion of non‑specific peptide effects in CNS behavioral studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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